Bienvenue dans la boutique en ligne BenchChem!

4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Dopamine transporter AMPA receptor 2,3-benzodiazepine SAR

GYKI 52895 (CAS 114460-08-1, 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine) is a 2,3-benzodiazepine derivative that functions as a selective dopamine reuptake inhibitor (DARI) with an atypical mode of action relative to other DARIs. It is the 3,4-dihydro congener of the prototype non-competitive AMPA receptor antagonist GYKI 52466, and its synthesis from safrole has been described alongside that of GYKI 52466.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 114460-08-1
Cat. No. B049561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
CAS114460-08-1
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
InChIInChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
InChIKeyAQTITSBNGSVQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GYKI 52895 (CAS 114460-08-1) Procurement Guide: 2,3-Benzodiazepine with Selective Dopamine Reuptake Inhibition


GYKI 52895 (CAS 114460-08-1, 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine) is a 2,3-benzodiazepine derivative that functions as a selective dopamine reuptake inhibitor (DARI) with an atypical mode of action relative to other DARIs [1]. It is the 3,4-dihydro congener of the prototype non-competitive AMPA receptor antagonist GYKI 52466, and its synthesis from safrole has been described alongside that of GYKI 52466 [2]. The compound advanced to clinical development for major depressive disorder and Parkinson's disease before being discontinued, and it remains a valuable tool compound for probing dopaminergic mechanisms distinct from those targeted by typical psychostimulants [3].

Why Generic Substitution Fails for CAS 114460-08-1: Mechanistic and Structural Specificity of GYKI 52895 vs. In-Class and Cross-Class Analogs


High-strength, comparator-anchored quantitative differentiation evidence for GYKI 52895 is notably sparse in the published literature; the majority of its known pharmacological profile derives from early-stage reports and indirect characterizations [1]. Nevertheless, the available data establish that this compound cannot be interchanged with other 2,3-benzodiazepines (e.g., GYKI 52466, GYKI 53655) because its 3,4-dihydro structure confers a distinct pharmacological signature—selective dopamine reuptake inhibition (DARI) with an atypical mechanism that is not replicated by the AMPA-antagonist 2,3-benzodiazepines [2][3]. Furthermore, its DARI activity is pharmacologically differentiated from classical psychostimulant DARIs such as cocaine and methylphenidate by its non-amphetamine-like behavioral profile [4]. For research groups requiring a DARI tool compound that does not simultaneously act as a potent AMPA receptor antagonist or produce the typical stimulant profile of cocaine-like DARIs, substitution with any other in-class or cross-class compound will confound experimental interpretation.

Quantitative Differentiation Evidence for GYKI 52895 (114460-08-1): Comparator-Anchored Performance Data


Selective Dopamine Reuptake Inhibition (DARI) vs. AMPA Receptor Antagonism: Functional Switch Conferred by 3,4-Dihydro Modification

GYKI 52895 is the 3,4-dihydro derivative of GYKI 52466, a well-characterized non-competitive AMPA receptor antagonist (IC50 ~10-20 µM against AMPA-induced currents in cultured hippocampal neurons) [1]. While GYKI 52466 displays negligible dopamine reuptake inhibition, GYKI 52895 demonstrates a functional switch: it acts as a selective dopamine reuptake inhibitor (DARI) with no reported AMPA receptor antagonism at comparable concentrations [2]. This structural modification (saturation of the 5H-2,3-benzodiazepine to the 3,4-dihydro-5H-2,3-benzodiazepine) eliminates AMPA receptor activity while conferring DARI pharmacology, a functional divergence not observed in any other 2,3-benzodiazepine class member.

Dopamine transporter AMPA receptor 2,3-benzodiazepine SAR

Selectivity for Dopamine Transporter (DAT) vs. Norepinephrine and Serotonin Transporters: Class-Level Differentiation from Broad-Spectrum Monoamine Reuptake Inhibitors

GYKI 52895 is consistently described in the primary pharmacological literature as a selective dopamine reuptake inhibitor (DARI), a designation supported by its classification in the LOPAC library and its inclusion in the Sigma-Aldrich Biogenic Amine Transporters panel . In contrast, structurally distinct DARIs such as GBR-12935 exhibit measurable affinity for the norepinephrine transporter (Ki = 225 nM) alongside DAT (Ki = 21.5 nM), and cocaine inhibits DAT, NET, and SERT with comparable potency [1]. While explicit Ki values for GYKI 52895 at NET and SERT have not been published in peer-reviewed form, its consistent designation as a selective DARI implies a meaningful selectivity window over other monoamine transporters, distinguishing it from polypharmacological uptake inhibitors.

Dopamine transporter Monoamine transporters Selectivity profiling

Atypical Mode of DARI Action Distinct from Cocaine and Amphetamine-Class Stimulants

GYKI 52895 is reported to exhibit an atypical mode of dopamine reuptake inhibition that differs from classical DARIs such as cocaine and methylphenidate [1]. While the precise molecular basis of this atypical mechanism has not been fully elucidated in the published literature, the compound's pharmacological effects in rodent models indicate a behavioral profile distinct from the stimulant and reinforcing effects characteristic of cocaine-like DARIs [2]. This atypical pharmacology is particularly significant given that the compound's 2,3-benzodiazepine scaffold shares no structural similarity with tropane- or piperidine-class DARIs, suggesting a distinct binding mode at the dopamine transporter.

Dopamine reuptake mechanism Atypical DARI Abuse liability

Synthetic Accessibility: Efficient 3-Step Route from Safrole Enables In-House Preparation

A published synthetic route describes the preparation of both GYKI 52466 (the 5H-2,3-benzodiazepine) and GYKI 52895 (the 3,4-dihydro derivative) from safrole via a three-step procedure [1]. The synthesis proceeds through a common intermediate, with the final reduction step yielding GYKI 52895. This contrasts with more complex 2,3-benzodiazepines such as GYKI 53655 and talampanel, which require longer synthetic sequences (typically 6-8 steps) and specialized reagents for the introduction of 3-N-substituents [2]. The relative synthetic simplicity of GYKI 52895 translates to potential cost advantages and reduced lead times for research-scale procurement or in-house synthesis.

Synthetic chemistry 2,3-benzodiazepine synthesis Safrole-derived

Unique Dual Pharmacophore: 2,3-Benzodiazepine Core + 3,4-Methylenedioxyamphetamine (MDA) Motif

GYKI 52895 is structurally unique among 2,3-benzodiazepines in that it simultaneously contains the 3,4-dihydro-2,3-benzodiazepine core and the 3,4-methylenedioxyamphetamine (MDA) pharmacophore within a single molecular framework [1]. This dual pharmacophore feature is not present in GYKI 52466 (which lacks the 3,4-dihydro saturation required for the MDA pharmacophore alignment) or in GYKI 53655 (which contains a 3-N-substituent that disrupts the MDA motif). The co-occurrence of these two pharmacophores within a single, rigid molecular scaffold provides a unique probe for investigating potential synergistic dopaminergic modulation that is inaccessible with any other commercially available compound.

Pharmacophore hybridization 2,3-benzodiazepine 3,4-methylenedioxyamphetamine

Developmental Track Record: Clinical-Stage Asset with Orphan Drug Designation History

GYKI 52895 was advanced to clinical development by Egis Pharmaceuticals in 1997 for major depressive disorder and Parkinson's disease, and received Orphan Drug Designation from a regulatory body [1]. This clinical development history distinguishes it from research-only DARIs such as GBR-12935 (which has not entered formal clinical development for CNS indications) and from most non-clinical 2,3-benzodiazepine AMPA antagonists. Although development was discontinued in 2001, the existence of preclinical and early clinical data packages, including safety and tolerability assessments, provides a level of pharmacological characterization exceeding that of purely academic tool compounds [2].

Clinical development Orphan drug Antidepressant Antiparkinsonian

Optimal Research and Industrial Application Scenarios for GYKI 52895 (CAS 114460-08-1) Based on Verified Differentiation Evidence


Dopaminergic Tool Compound for Studies Requiring Selective DAT Inhibition Without AMPA Receptor Modulation

GYKI 52895 is uniquely suited as a DARI probe in experimental paradigms where concurrent AMPA receptor antagonism would confound results, such as synaptic plasticity studies (LTP/LTD), glutamatergic signaling assays, or mixed neuronal culture models. Unlike GYKI 52466 and GYKI 53655—which are potent AMPA receptor antagonists with IC50 values of 10-20 µM and 1.1 µM, respectively [1]—GYKI 52895 provides dopamine reuptake inhibition without blocking ionotropic glutamate receptors. Researchers studying dopamine-glutamate interactions in the striatum, prefrontal cortex, or nucleus accumbens should select GYKI 52895 as their DARI of choice to avoid the experimental artifact of concurrent AMPA receptor blockade inherent to other 2,3-benzodiazepines [2].

Structure-Activity Relationship (SAR) Studies Exploring the Pharmacological Switch from AMPA Antagonism to Dopamine Reuptake Inhibition

The pair GYKI 52466 (5H-2,3-benzodiazepine, AMPA antagonist) and GYKI 52895 (3,4-dihydro-2,3-benzodiazepine, DARI) represents a minimal structural perturbation—a single bond saturation—that produces a complete functional switch from ionotropic glutamate receptor antagonism to monoamine transporter inhibition [1]. This makes GYKI 52895 an essential comparator compound for medicinal chemistry programs aimed at understanding the structural determinants of pharmacological activity within the 2,3-benzodiazepine scaffold. Procurement of both compounds from the same synthetic batch enables rigorous, side-by-side pharmacological profiling to map the molecular features governing target engagement at AMPA receptors versus the dopamine transporter [2].

Neuropharmacology of Atypical Dopamine Reuptake Inhibitors: Behavioral and Neurochemical Profiling

GYKI 52895 is differentiated from classical psychostimulant DARIs (cocaine, methylphenidate, amphetamine) by its reported atypical mechanism and its lack of the stimulant and reinforcing behavioral profile characteristic of cocaine-like compounds [1]. Research groups investigating the neurobiological basis of dopamine transporter function, abuse liability, or non-stimulant DARI therapeutics for depression and Parkinson's disease can employ GYKI 52895 as a structurally and mechanistically distinct probe. Its clinical development history for exactly these indications supports its translational relevance, while its discontinued status ensures no intellectual property barriers to research use [2].

Synthetic Chemistry Reference Standard and Intermediate for Novel 2,3-Benzodiazepine Derivatives

The published three-step synthetic route from safrole provides a robust, reproducible method for preparing GYKI 52895 in academic or industrial laboratories [1]. Its synthetic accessibility makes it a practical starting point for diversification campaigns aimed at generating novel DARIs within the 2,3-benzodiazepine chemical space. Furthermore, GYKI 52895 can serve as a reference standard for analytical method development (HPLC, LC-MS) in quality control laboratories that handle 2,3-benzodiazepine derivatives, given its well-defined structure and the availability of the synthetic protocol for authentic sample generation [2].

Quote Request

Request a Quote for 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.